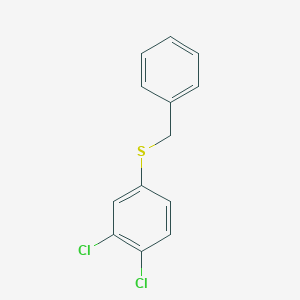
4-(Benzylsulfanyl)-1,2-dichlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzylsulfanyl)-1,2-dichlorobenzene is an organic compound characterized by a benzene ring substituted with a benzylsulfanyl group and two chlorine atoms at the 1 and 2 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-1,2-dichlorobenzene typically involves the reaction of 1,2-dichlorobenzene with benzyl mercaptan in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom by the benzylsulfanyl group. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
4-(Benzylsulfanyl)-1,2-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms, forming benzylsulfanylbenzene.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Benzylsulfinyl-1,2-dichlorobenzene and benzylsulfonyl-1,2-dichlorobenzene.
Reduction: Benzylsulfanylbenzene.
Substitution: Various substituted benzylsulfanyl derivatives depending on the nucleophile used.
科学研究应用
4-(Benzylsulfanyl)-1,2-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(Benzylsulfanyl)-1,2-dichlorobenzene involves its interaction with biological targets, leading to various biochemical effects. For instance, its antimalarial activity is attributed to the inhibition of hemozoin formation in Plasmodium parasites . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
相似化合物的比较
Similar Compounds
4-(Benzylsulfanyl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a benzene ring.
4-(Benzylsulfanyl)-1,3-thiazole: Contains a thiazole ring, offering different chemical properties and reactivity.
4-(Substituted benzylsulfanyl)pyridine-2-carboxamides: These compounds have a pyridine ring and exhibit different biological activities.
Uniqueness
4-(Benzylsulfanyl)-1,2-dichlorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
102871-53-4 |
|---|---|
分子式 |
C13H10Cl2S |
分子量 |
269.2 g/mol |
IUPAC 名称 |
4-benzylsulfanyl-1,2-dichlorobenzene |
InChI |
InChI=1S/C13H10Cl2S/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI 键 |
NURCUSIMUDBPQW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14343638.png)

![2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane](/img/structure/B14343644.png)
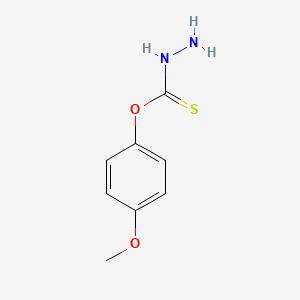

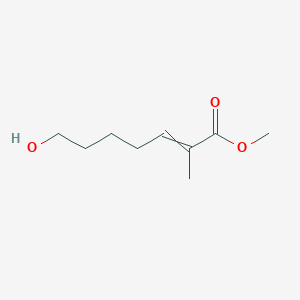
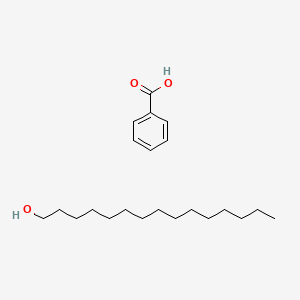


![2-(Thiophen-3-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14343678.png)
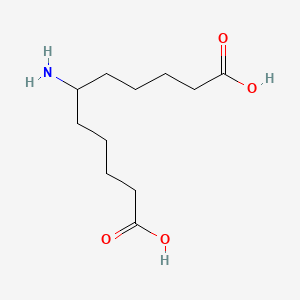
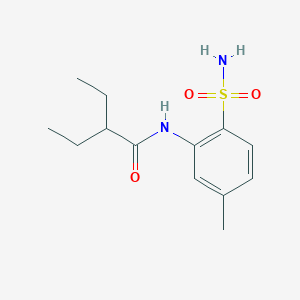
![2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14343700.png)

